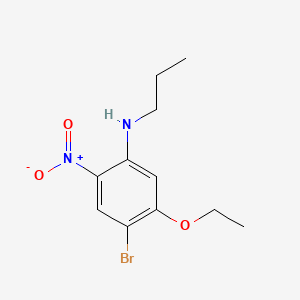

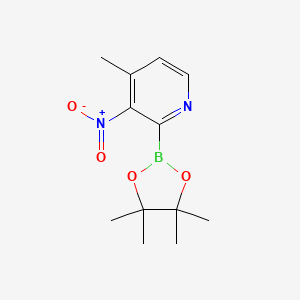

![molecular formula C7H8N4 B567079 8-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1239648-74-8](/img/structure/B567079.png)

8-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Vue d'ensemble

Description

“8-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine” is a compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds has been found to be remarkably versatile and has been used in various areas of drug design . The ring system of these compounds is isoelectronic with that of purines, making them potential surrogates of the purine ring .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been achieved through various methods. For instance, one study reported the design and synthesis of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives using a molecular hybridization strategy . Another study described the Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine as an effective method for producing [1,2,4]triazolo[1,5-a]pyridine with acceptor substituents in the pyridine ring .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Acylation of Heteroaromatic Amines : A study by Ibrahim et al. (2011) demonstrated the synthesis of 1,2,3-Triazolo[4,5-b]pyridines and Pyrazolo[4,3-b]pyridines through cyanoacetylation reactions, followed by subsequent cyclization. This method could potentially be applied to the synthesis of compounds like 8-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine, offering insights into the chemical properties and reactivity of such compounds (Ibrahim et al., 2011).

Synthesis in Supercritical Carbon Dioxide : Baklykov et al. (2019) reported the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, a compound structurally similar to this compound, using supercritical carbon dioxide. This environmentally friendly method highlights the potential for green chemistry approaches in synthesizing such compounds (Baklykov et al., 2019).

Structural and Optical Properties

- Molecular and Crystal Structure Analysis : The molecular and crystal structure of a related compound, 7,7-Dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, was analyzed by Dolzhenko et al. (2011), providing insight into the structural properties that could be relevant for understanding the behavior of this compound (Dolzhenko et al., 2011).

Applications in Material Science and Pharmacology

- Herbicidal Activity : A compound similar in structure, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide, demonstrated excellent herbicidal activity in a study by Moran (2003). This suggests potential applications of this compound in agricultural chemistry (Moran, 2003).

Mécanisme D'action

Target of Action

Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine derivatives, have been found to act as inhibitors of janus kinases (jak1 and jak2) and phd-1 . These kinases play crucial roles in signal transduction for various cytokines and growth factors, making them important targets in the treatment of diseases like cancer and inflammatory disorders .

Mode of Action

Similar compounds have been shown to inhibit their targets by binding to the atp-binding site, preventing the phosphorylation and activation of downstream signaling pathways .

Biochemical Pathways

Inhibition of this pathway can lead to decreased cell proliferation and immune response modulation .

Pharmacokinetics

A compound with a similar structure was found to have increased alk5 inhibitory activity, kinase selectivity, and oral bioavailability when a [1,2,4]triazolo[1,5-a]pyridin-6-yl moiety was introduced .

Result of Action

Similar compounds have been shown to exhibit antiproliferative activities against cancer cells .

Action Environment

It’s worth noting that the synthesis of similar compounds has been achieved under microwave conditions, suggesting that certain environmental factors such as temperature and pressure could potentially influence the stability and reactivity of these compounds .

Analyse Biochimique

Biochemical Properties

Compounds from the same family have been found to interact with various enzymes and proteins . For instance, they have been reported to act as inhibitors for Janus kinases

Cellular Effects

Related compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

8-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-5-3-2-4-11-6(5)9-7(8)10-11/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIIWMGLRJCJAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20724438 | |

| Record name | 8-Methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239648-74-8 | |

| Record name | 8-Methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

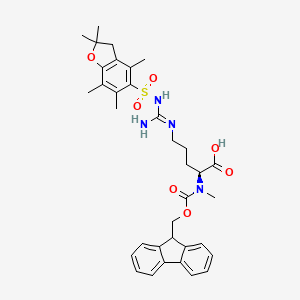

![2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B567006.png)